2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
The compound “2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide” is a complex organic molecule. It contains a quinolinone moiety (a bicyclic compound containing a benzene ring fused to a pyridine at two adjacent carbon atoms), which is substituted with various functional groups including a sulfonyl group, a methoxyphenyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a bicyclic core. The presence of these groups will influence the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and acetamide groups could enhance its solubility in polar solvents, while the aromatic rings could enhance its solubility in non-polar solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure suggests potential applications in medicinal chemistry. Researchers have investigated its pharmacological properties, including interactions with biological targets. Some specific areas of interest include:
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-16-3-6-18(7-4-16)27-24(29)15-28-14-23(25(30)21-13-17(26)5-12-22(21)28)34(31,32)20-10-8-19(33-2)9-11-20/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMESJNFYMIAIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
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